2,3-dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
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Overview
Description
2,3-Dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is part of the benzamide family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with 1,2,3,4-tetrahydroisoquinoline derivatives. The reaction conditions often include the use of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The yields of the desired benzamide compounds can vary, with reported yields ranging from 43% to 72% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Industrial production would likely involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used.
Scientific Research Applications
2,3-Dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Neuropharmacology: The compound is studied for its effects on the central nervous system and potential therapeutic applications for neurodegenerative diseases.
Antibacterial and Antioxidant Research: Studies have shown that benzamide derivatives, including this compound, exhibit significant antibacterial and antioxidant activities.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxy-N-(2-propynyl)benzamide: This compound shares a similar core structure but has different substituents, which can alter its biological activity.
3,4-Dimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide: Another closely related compound with slight variations in its chemical structure.
Uniqueness
2,3-Dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2,3-dimethoxy-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-4-19(24)23-11-10-14-8-9-16(12-15(14)13-23)22-21(25)17-6-5-7-18(26-2)20(17)27-3/h5-9,12H,4,10-11,13H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCOOZKYAKSOLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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